molecular formula C14H23FN2O2S B7682346 N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B7682346
M. Wt: 302.41 g/mol
InChI Key: YELDQYUGZURWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of lymphoma and other malignancies.

Mechanism of Action

TAK-659 is a selective inhibitor of BTK and ITK, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, while ITK is a cytoplasmic tyrosine kinase that is involved in T-cell receptor (TCR) signaling (Kawashima et al., 2016). By inhibiting the activity of BTK and ITK, TAK-659 disrupts the signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that TAK-659 inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in cancer cells (Kawashima et al., 2016). In vivo studies have shown that TAK-659 reduces the infiltration of lymphoma cells into lymphoid organs and inhibits the production of cytokines that promote tumor growth (Tam et al., 2019). TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide (Tam et al., 2019).

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK and ITK, which makes it a valuable tool for studying the role of these enzymes in cancer biology. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which makes it suitable for in vivo experiments (Kawashima et al., 2016). However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile have not been fully established. In addition, TAK-659 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo (Kawashima et al., 2016).

Future Directions

There are several future directions for the development of TAK-659. One potential application of TAK-659 is in combination therapy with other chemotherapeutic agents. Preclinical studies have shown that TAK-659 enhances the anti-tumor activity of other agents, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in combination with other drugs (Tam et al., 2019). Another future direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK and ITK. Finally, TAK-659 may have potential applications in other diseases that are characterized by dysregulated BCR or TCR signaling, such as autoimmune disorders (Kawashima et al., 2016).
Conclusion
In conclusion, TAK-659 is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 selectively inhibits BTK and ITK, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. TAK-659 has potent biochemical and physiological effects in preclinical models of cancer, and it has several advantages for lab experiments. However, TAK-659 also has some limitations, and its long-term toxicity and safety profile have not been fully established. There are several future directions for the development of TAK-659, including combination therapy with other chemotherapeutic agents, development of TAK-659 analogs, and potential applications in other diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of starting materials, reaction with various reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (Kawashima et al., 2016).

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that TAK-659 inhibits the proliferation and survival of cancer cells by blocking the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) (Kawashima et al., 2016). In vivo studies have demonstrated that TAK-659 suppresses tumor growth and prolongs survival in mouse models of lymphoma and leukemia (Kawashima et al., 2016; Tam et al., 2019).

properties

IUPAC Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2O2S/c1-14(2,11-17(3)4)10-16-20(18,19)9-12-7-5-6-8-13(12)15/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELDQYUGZURWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)CC1=CC=CC=C1F)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.